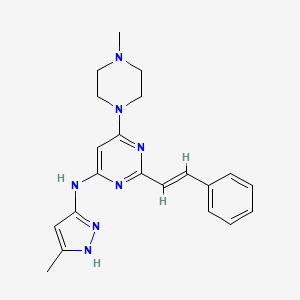

(E)-N-(5-甲基-1H-吡唑-3-基)-6-(4-甲基哌嗪-1-基)-2-苯乙烯基嘧啶-4-胺

描述

ENMD-2076 is an orally-active, Aurora A/angiogenic kinase inhibitor with a unique kinase selectivity profile and multiple mechanisms of action. ENMD-2076 has been shown to inhibit a distinct profile of angiogenic tyrosine kinase targets in addition to the Aurora A kinase. Aurora kinases are key regulators of mitosis (cell division), and are often over-expressed in human cancers. ENMD-2076 also targets the VEGFR, Flt-3 and FGFR3 kinases which have been shown to play important roles in the pathology of several cancers.

科学研究应用

Antiangiogenic and Antiproliferative Mechanisms of Action

ENMD-2076 is a novel orally active, small molecule kinase inhibitor with a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . It has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis (VEGFRs, FGFRs) .

Inhibition of Tumor Growth

ENMD-2076 inhibited the growth in vitro of a wide range of human solid tumor and hematopoietic cancer cell lines . It was also shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines .

Effects on Blood Vessels

ENMD-2076 was shown to prevent the formation of new blood vessels and regress formed vessels in vivo at doses equivalent to those that gave substantial activity in tumor xenograft models .

Clinical Trials

Several phase 1 studies involving ENMD-2076 have been recently completed, and the compound is currently being evaluated in a phase 2 clinical trial in patients with platinum-resistant ovarian cancer .

Treatment of Advanced Soft Tissue Sarcoma (STS)

ENMD-2076 has shown activity in solid and hematologic malignancies. It was investigated in an open-label, single-arm phase II study in patients with advanced soft-tissue sarcomas (STS) receiving ≤1 line of prior therapy .

作用机制

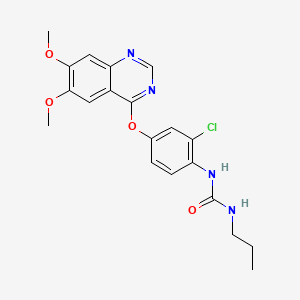

ENMD-2076, also known as (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, is a novel orally active, small molecule kinase inhibitor .

Target of Action

ENMD-2076 has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) . These targets play a crucial role in tumor growth and survival.

Mode of Action

ENMD-2076 interacts with its targets to inhibit their activity. It inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines . In addition to inhibiting Aurora A, single doses of ENMD-2076 have sustained inhibitory effects on the activation of Flt3 as well as the angiogenic tyrosine kinases, VEGFR2/KDR and FGFR1 and 2 .

Biochemical Pathways

ENMD-2076’s mechanism of action involves several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . The inhibition of these pathways leads to a decrease in tumor growth and survival.

Pharmacokinetics

The pharmacokinetics of ENMD-2076 are characterized by a rapid absorption phase (Tmax 3–7.8 hours), a half-life (t1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of the compound, making it effective for oral administration.

Result of Action

ENMD-2076 has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines . It prevents the formation of new blood vessels and regresses formed vessels in vivo at doses equivalent to those that gave substantial activity in tumor xenograft models .

Action Environment

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYVHBZHAISJM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239430 | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine | |

CAS RN |

934353-76-1 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENMD-981693 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

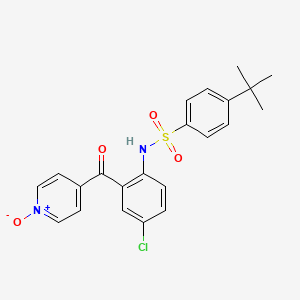

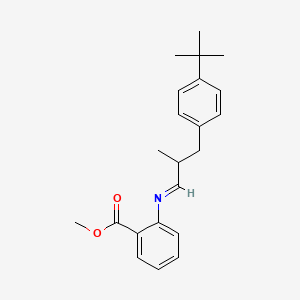

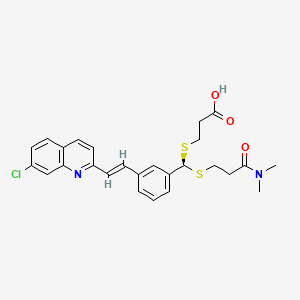

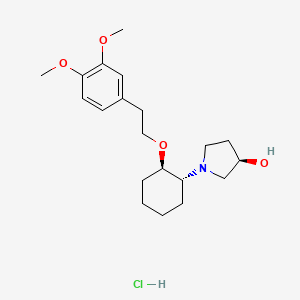

Feasible Synthetic Routes

Q & A

Q1: What is ENMD-2076 and what makes it a promising anti-cancer agent?

A1: (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, also known as ENMD-2076, is a novel, orally active small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival. [, , ] This includes inhibiting angiogenesis, proliferation, and cell cycle progression. [] ENMD-2076 demonstrates selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). []

Q2: What is the mechanism of action of ENMD-2076?

A2: ENMD-2076 primarily acts by inhibiting Aurora A kinase, along with other angiogenic kinases including VEGFR2/KDR and FGFR1 and 2. [, , ] This multi-targeted approach leads to G2/M cell cycle arrest, increased aneuploidy, and ultimately, cell death in susceptible cancer cell lines. [] In vivo, ENMD-2076 exhibits antitumor activity through multiple mechanisms including anti-proliferative, anti-angiogenic, and anti-metabolic effects. []

Q3: What cancers has ENMD-2076 shown preclinical activity against?

A3: Preclinical studies have shown promising results for ENMD-2076 in various cancer models including:

- Triple-negative breast cancer (TNBC): Demonstrates robust anti-cancer activity, especially in models with p53 mutations. [, , , , , ]

- Hepatocellular carcinoma (HCC): Shows significant tumor growth inhibition in xenograft models, outperforming sorafenib. [, ]

- Multiple myeloma (MM): Exhibits potent single-agent activity and synergistic effects when combined with lenalidomide. [, , , , ]

- Acute myeloid leukemia (AML): Shows activity and potential to overcome chemo-resistance, particularly when combined with cytarabine. [, , , ]

- Colorectal cancer (CRC): Displays anti-proliferative effects, cell cycle arrest, and anti-tumor activity in both cell lines and patient-derived xenograft models. [, ]

Q4: What is the role of p53 in the anti-tumor activity of ENMD-2076?

A4: In TNBC, the sensitivity to ENMD-2076 appears to be influenced by p53 status. [] Preclinical models indicate that cell lines with a p53 mutation and increased p53 expression tend to be more sensitive to the cytotoxic and pro-apoptotic effects of ENMD-2076. [] Interestingly, even in models with mutant p53, treatment with ENMD-2076 led to increased p53 and p73 levels. [] This suggests a complex interplay between ENMD-2076 and the p53 pathway, warranting further investigation.

Q5: What are the potential biomarkers for predicting response to ENMD-2076?

A5: Research on predictive biomarkers for ENMD-2076 is ongoing. Some findings suggest potential correlations:

- TNBC: p53 mutation and increased p53 expression were associated with greater sensitivity to ENMD-2076. [, ] Additionally, p73 upregulation correlated with sensitivity, while its loss and increased senescence markers were linked to resistance. []

- HCC: Overexpression of FGFR1 may serve as a predictive biomarker for response to ENMD-2076. []

- OCCC: Loss of ARID1A correlated with better progression-free survival (PFS) on ENMD-2076, suggesting its potential as a predictive biomarker. []

Q6: Has ENMD-2076 shown efficacy in clinical trials?

A6: ENMD-2076 has been evaluated in multiple Phase I and II clinical trials:

- Ovarian Cancer: In a Phase II trial for platinum-resistant ovarian cancer, ENMD-2076 demonstrated activity with an acceptable safety profile. [, ]

- TNBC: A two-institution Phase II trial in patients with locally advanced or metastatic TNBC refractory to prior chemotherapy showed a 6-month clinical benefit rate of 16.7%. []

- Fibrolamellar Carcinoma (FLC): A Phase II trial did not show significant efficacy for ENMD-2076 as a single agent in this cancer type. []

- Other Cancers: Phase I trials have been conducted in various hematological malignancies, including AML and MM, showing promising results and paving the way for further investigation. [, ]

Q7: What are the known mechanisms of resistance to ENMD-2076?

A7: Similar to other kinase inhibitors, resistance to ENMD-2076 can develop. Research suggests:

- TNBC: Senescence, characterized by p73 loss and increased p16 expression and senescence-associated beta-galactosidase activity, was associated with both intrinsic and acquired resistance. []

- Leukemia: In vitro models of resistance to the Aurora B inhibitor ZM447439, structurally similar to ENMD-2076, showed a specific point mutation (G160E) in the kinase domain of Aurora B. This mutation may hinder the binding of Aurora kinase inhibitors, suggesting a potential mechanism for acquired resistance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)